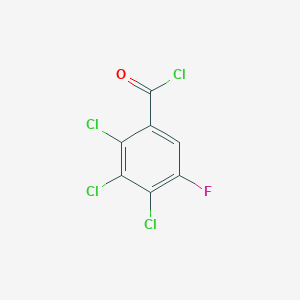

2,3,4-Trichloro-5-fluorobenzoyl chloride

Overview

Description

Synthesis Analysis

The synthesis process of related compounds often involves multi-step reactions such as oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from simpler benzaldehydes. A specific synthesis method involves introducing 2,3,4-trichloro-5-fluorobenzoic acid into thionyl chloride at room temperature, and the mixture is refluxed until the gas evolution ceases.Molecular Structure Analysis

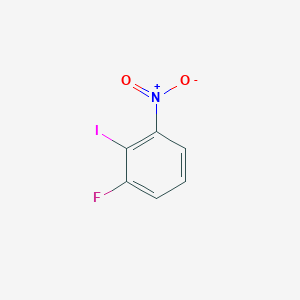

The molecular structure of 2,3,4-Trichloro-5-fluorobenzoyl chloride is represented by the formula C7HCl4FO . The exact mass of the compound is 259.876556 .Chemical Reactions Analysis

2,3,4-Trichloro-5-fluorobenzoyl chloride is a complex organic compound that serves as an intermediate in the synthesis of various chemical entities. The compound is used in the preparation of other compounds, including Levofloxacin .Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.893 and a density of 1.7±0.1 g/cm3 . It has a boiling point of 282.2±35.0 °C at 760 mmHg . The flash point of the compound is 124.5±25.9 °C .Scientific Research Applications

Safety and Handling

The safety data sheets for “2,3,4-Trichloro-5-fluorobenzoic chloride” provide important information on its handling, storage, and disposal . This information is crucial for ensuring safe practices in laboratories and industries where this compound is used .

Industrial and Scientific Research Uses

“2,3,4-Trichloro-5-fluorobenzoic chloride” has been identified for industrial and scientific research uses . However, specific applications within these broad categories would depend on the nature of the research or industrial process .

Safety and Hazards

In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed but vomiting should not be induced .

Mechanism of Action

Pharmacokinetics

89 g/mol , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Trichloro-5-fluorobenzoic chloride. For instance, in the event of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains . Discharge into the environment must be avoided .

properties

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAUBUZVERZUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556662 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichloro-5-fluorobenzoyl chloride | |

CAS RN |

115549-05-8 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115549-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)

![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)